molecular formula C18H25NO5 B3058877 Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- CAS No. 923233-00-5

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-

Cat. No.: B3058877
CAS No.: 923233-00-5
M. Wt: 335.4 g/mol
InChI Key: LIUFZFIIODGATQ-UHFFFAOYSA-N
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Description

Benzamide, N-(1,4-dioxaspiro[45]dec-2-ylmethyl)-2,6-dimethoxy- is a complex organic compound that features a benzamide core with a spirocyclic dioxane ring and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- typically involves the following steps:

    Formation of the Spirocyclic Dioxane Ring: This can be achieved through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the spirocyclic dioxane ring.

    Attachment of the Benzamide Core: The spirocyclic intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of Methoxy Groups: The final step involves the methylation of the hydroxyl groups on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural properties of the spirocyclic dioxane ring make it useful in the design of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound can be used to study the interactions of spirocyclic compounds with biological macromolecules, providing insights into their potential as drug candidates.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy-: Features a spirocyclic dioxane ring and methoxy groups.

    Benzamide, N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)-2,6-dimethoxy-: Similar structure but with a different spirocyclic ring size.

    Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

The uniqueness of Benzamide, N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxy- lies in its specific combination of a spirocyclic dioxane ring and methoxy substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-21-14-7-6-8-15(22-2)16(14)17(20)19-11-13-12-23-18(24-13)9-4-3-5-10-18/h6-8,13H,3-5,9-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUFZFIIODGATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183815
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923233-00-5
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923233-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,4-Dioxaspiro[4.5]dec-2-ylmethyl)-2,6-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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